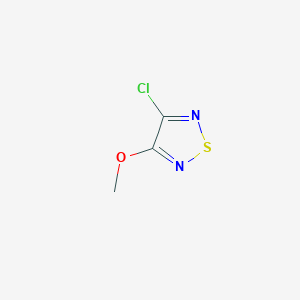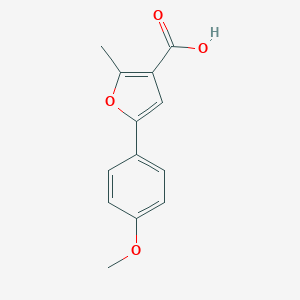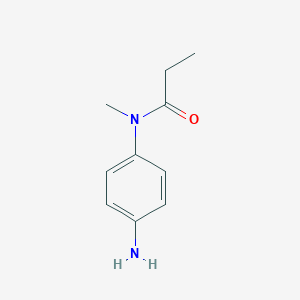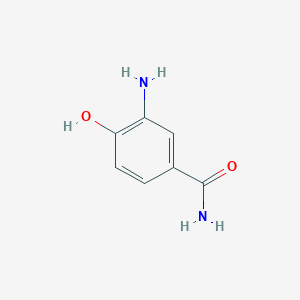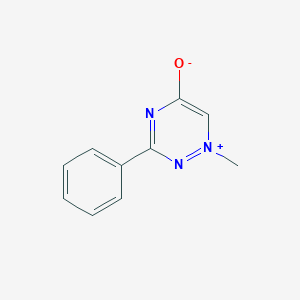
1-Methyl-3-phenyl-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-phenyl-1,2,4-triazin-5-one, also known as MPT, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. MPT has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-phenyl-1,2,4-triazin-5-one is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Studies have shown that this compound can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-3-phenyl-1,2,4-triazin-5-one has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound is sensitive to light and air, which can affect its stability and purity. In addition, the synthesis of this compound can be challenging, which may limit its use in certain experiments.
Direcciones Futuras
For the research of 1-Methyl-3-phenyl-1,2,4-triazin-5-one include the development of this compound-based drugs, the elucidation of its mechanism of action, and the optimization of its synthesis method.
Métodos De Síntesis
1-Methyl-3-phenyl-1,2,4-triazin-5-one can be synthesized through a variety of methods, including the reaction of 1,3-diphenyltriazene with methyl isocyanate, or through the reaction of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone with hydrazine hydrate. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
1-Methyl-3-phenyl-1,2,4-triazin-5-one has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. Studies have shown that this compound has antitumor effects against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has antiviral effects against the influenza virus and hepatitis B virus.
Propiedades
Número CAS |
113342-81-7 |
|---|---|
Fórmula molecular |
C10H11N3O |
Peso molecular |
187.2 g/mol |
Nombre IUPAC |
1-methyl-3-phenyl-1,2,4-triazin-1-ium-5-olate |
InChI |
InChI=1S/C10H9N3O/c1-13-7-9(14)11-10(12-13)8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
FLCOKUAQUUFKPA-UHFFFAOYSA-N |
SMILES isomérico |
CN1CC(=O)N=C(N1)C2=CC=CC=C2 |
SMILES |
C[N+]1=NC(=NC(=C1)[O-])C2=CC=CC=C2 |
SMILES canónico |
C[N+]1=NC(=NC(=C1)[O-])C2=CC=CC=C2 |
Sinónimos |
1-methyl-3-phenyl-1,2,4-triazin-5-one 1-methyl-3-phenyl-1,2-4-triazinium-5-olate MPTO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)
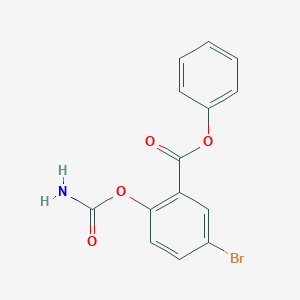
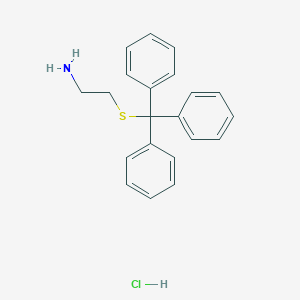
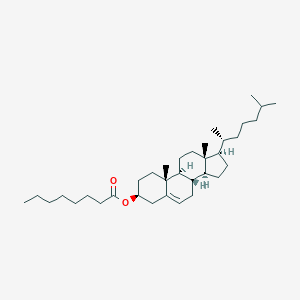
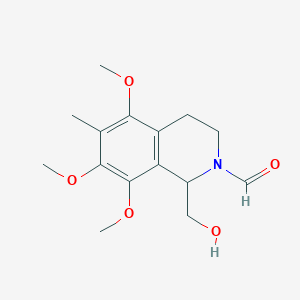
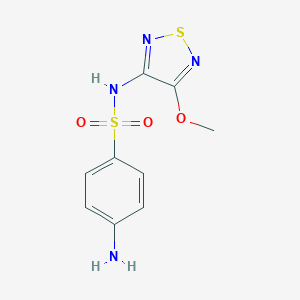
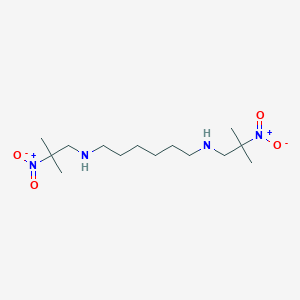
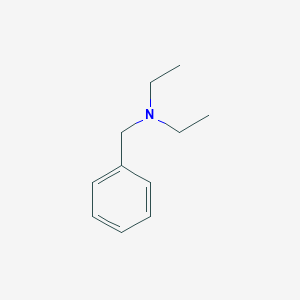
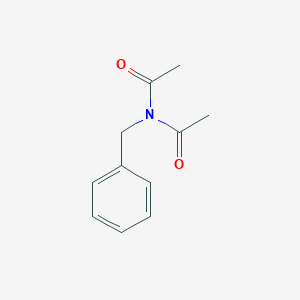
![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)
